molecular formula C10H9N3O B1305111 6-(Pyridin-3-yloxy)pyridin-3-amine CAS No. 99185-50-9

6-(Pyridin-3-yloxy)pyridin-3-amine

Cat. No.: B1305111
CAS No.: 99185-50-9
M. Wt: 187.2 g/mol
InChI Key: YGWSGSCQMYIFRQ-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yloxy)pyridin-3-amine is an organic compound with the molecular formula C10H9N3O It consists of two pyridine rings connected by an oxygen atom, with an amine group attached to one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yloxy)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-amine and pyridine-3-ol as the starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

    Reaction Mechanism: The pyridine-3-ol undergoes a nucleophilic substitution reaction with pyridine-3-amine, facilitated by the base, to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(Pyridin-3-yloxy)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-amine: A simpler analog with only one pyridine ring and an amine group.

    Pyridine-3-ol: Another analog with a hydroxyl group instead of an amine group.

    6-(Pyridin-2-yloxy)pyridin-3-amine: A structural isomer with the oxygen atom connecting different positions on the pyridine rings.

Uniqueness

6-(Pyridin-3-yloxy)pyridin-3-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-pyridin-3-yloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWSGSCQMYIFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243979
Record name Pyridine, 5-amino-2,3'-oxydi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99185-50-9
Record name Pyridine, 5-amino-2,3'-oxydi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099185509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 5-amino-2,3'-oxydi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyridin-3-yloxy)pyridin-3-amine
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